![molecular formula C9H14N2O B11765547 1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile
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Overview
Description
1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its spiro ring system, making it an interesting subject for various chemical and biological studies. Its molecular formula is C9H14N2O, and it has a molecular weight of 166.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is convenient and uses commercially available reagents . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scale-up considerations such as reaction efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-3-ol: This compound is similar in structure but contains a hydroxyl group instead of a nitrile group.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has an additional oxygen atom in the ring system.
1-Oxa-4-azaspiro[4.5]decane: This compound has a different arrangement of the oxygen and nitrogen atoms within the spiro ring.
Uniqueness: 1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile is unique due to its specific combination of a spiro ring system with a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]decane-3-carbonitrile |
InChI |
InChI=1S/C9H14N2O/c10-6-8-5-9(12-7-8)1-3-11-4-2-9/h8,11H,1-5,7H2 |
InChI Key |
PRBUZWVZFNLZON-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CO2)C#N |
Origin of Product |
United States |
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